Mycophenolic acid acyl-beta-D-glucuronide allyl ester

説明

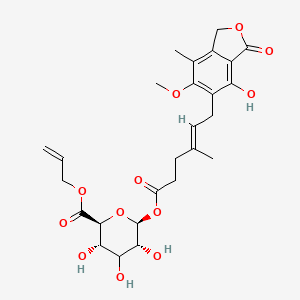

Mycophenolic acid acyl-beta-D-glucuronide allyl ester is a derivative of mycophenolic acid, which is an immunosuppressive agent commonly used in organ transplantation. This compound is a glucuronide conjugate, which means it is formed by the attachment of glucuronic acid to mycophenolic acid. The allyl ester modification enhances its pharmacokinetic properties, making it a subject of interest in pharmaceutical research .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of mycophenolic acid acyl-beta-D-glucuronide allyl ester typically involves the following steps:

Glucuronidation: Mycophenolic acid is first glucuronidated using UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase (UGT).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale glucuronidation: Using bioreactors to facilitate the enzymatic reaction.

Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the product.

Quality Control: Ensuring the final product meets pharmaceutical standards through rigorous testing.

化学反応の分析

Types of Reactions

Mycophenolic acid acyl-beta-D-glucuronide allyl ester undergoes several types of chemical reactions:

Substitution: The allyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid, sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products

Hydrolysis: Mycophenolic acid acyl-glucuronide and allyl alcohol.

Oxidation: Various oxidized derivatives of the allyl group.

Substitution: New ester derivatives with different functional groups.

科学的研究の応用

Pharmacological Properties

AcMPAG has been identified as possessing pharmacologic activity that may contribute to the therapeutic effects of mycophenolic acid. Key findings include:

- Immunosuppressive Activity : AcMPAG inhibits inosine monophosphate dehydrogenase type II, which is crucial in purine synthesis. This inhibition leads to reduced proliferation of lymphocytes, making it a valuable compound in transplantation medicine and autoimmune disease management .

- Proinflammatory Activity : Research indicates that AcMPAG may exhibit proinflammatory effects in vitro, suggesting a dual role where it can both support immunosuppression and potentially contribute to inflammation under certain conditions .

Clinical Implications

The clinical relevance of AcMPAG extends beyond its metabolic role:

- Monitoring Drug Levels : The quantification of AcMPAG alongside mycophenolic acid and its other metabolites is crucial for understanding drug efficacy and safety in patients undergoing immunosuppressive therapy. Techniques such as reversed-phase high-performance liquid chromatography (HPLC) have been adapted for this purpose .

- Side Effects Management : Understanding the pharmacological profile of AcMPAG can aid in managing side effects associated with mycophenolate mofetil (MMF), such as gastrointestinal disturbances. Investigating the relationship between AcMPAG levels and these side effects may lead to improved patient outcomes .

Data Tables

| Property | Details |

|---|---|

| Chemical Structure | C23H28O12 |

| Metabolic Pathway | Primarily metabolized in the liver |

| Pharmacological Activity | Inhibits inosine monophosphate dehydrogenase type II |

| Potential Side Effects | Proinflammatory activity; gastrointestinal disturbances |

Case Studies

Several studies have highlighted the importance of AcMPAG in clinical settings:

- Study on Kidney Transplant Recipients : A study demonstrated that monitoring levels of AcMPAG could provide insights into the immunosuppressive efficacy and potential side effects experienced by kidney transplant recipients on MMF therapy .

- Toxicological Assessments : Research focusing on the toxicological implications of AcMPAG has revealed its capacity to bind covalently to proteins in liver and kidney tissues, raising concerns about long-term exposure during therapy .

作用機序

The mechanism of action of mycophenolic acid acyl-beta-D-glucuronide allyl ester involves:

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme is crucial for the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis in lymphocytes.

Suppression of Lymphocyte Proliferation: By inhibiting IMPDH, the compound reduces the proliferation of T and B lymphocytes, thereby exerting its immunosuppressive effects.

Modulation of Immune Responses: The compound also affects other immune pathways, contributing to its overall immunosuppressive activity.

類似化合物との比較

Similar Compounds

Mycophenolic Acid: The parent compound, widely used as an immunosuppressive agent.

Mycophenolate Mofetil: A prodrug of mycophenolic acid, designed to improve its bioavailability.

Mycophenolic Acid Glucuronide: A major metabolite of mycophenolic acid, formed through glucuronidation.

Uniqueness

Enhanced Pharmacokinetics: The allyl ester modification improves the pharmacokinetic properties of the compound, making it more effective in certain applications.

Potential for New Drug Development: Its unique structure provides opportunities for developing new immunosuppressive drugs with improved efficacy and safety profiles.

生物活性

Mycophenolic acid acyl-β-D-glucuronide allyl ester (AcMPAG allyl ester) is a significant metabolite derived from mycophenolic acid (MPA), which is widely used as an immunosuppressant, particularly in organ transplantation. Understanding the biological activity of this compound is crucial for optimizing therapeutic outcomes and minimizing adverse effects associated with MPA therapy.

Structure and Properties

- Molecular Formula : C26H32O12

- Molecular Weight : 536.53 g/mol

- CAS Number : 860615-39-0

The compound is characterized by its glucuronide structure, which plays a critical role in its pharmacokinetics and biological activity.

AcMPAG is primarily formed through the glucuronidation of MPA, a process catalyzed by UDP-glucuronosyltransferases (UGTs). The enzyme responsible for the hydrolysis of AcMPAG back to MPA is mycophenolic acid acyl-glucuronide esterase (ABHD10), which is expressed in the liver. This reaction is essential for regulating the levels of active MPA in circulation and potentially mitigating some adverse effects associated with its use .

Enzymatic Reaction

Biological Activity

Immunosuppressive Effects : AcMPAG retains some immunosuppressive properties similar to its parent compound, MPA. Studies have shown that it can inhibit the proliferation of human mononuclear leukocytes, contributing to its efficacy in preventing organ rejection .

Proinflammatory Activity : Interestingly, AcMPAG has also been implicated in proinflammatory responses. It can promote the release of cytokines such as TNF-α and IL-6, which may lead to adverse effects like gastrointestinal toxicity and leukopenia observed in patients undergoing treatment with mycophenolate mofetil (MMF) .

Pharmacokinetics

Pharmacokinetic studies demonstrate that plasma concentrations of AcMPAG correlate with clinical outcomes in renal transplant patients. A retrospective study indicated that higher levels of AcMPAG were associated with increased incidence of diarrhea, particularly in patients treated with tacrolimus compared to cyclosporine .

Key Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Area Under Curve (AUC) | Varies by individual |

| Half-life (t½) | Approximately 16 hours |

| Peak Concentration | Dependent on dosing regimen |

Case Studies

- Kidney Transplant Patients : A multicenter study involving 95 children treated with MMF showed that monitoring AcMPAG levels could be beneficial in predicting relapse rates in steroid-dependent nephrotic syndrome .

- Diarrhea Incidence Study : In a cohort of 290 renal transplant recipients, a significant correlation was found between AcMPAG concentrations and episodes of diarrhea, highlighting the need for careful monitoring of this metabolite during treatment .

特性

IUPAC Name |

prop-2-enyl (2S,3S,5R,6S)-3,4,5-trihydroxy-6-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O12/c1-5-10-35-25(33)23-20(30)19(29)21(31)26(38-23)37-16(27)9-7-12(2)6-8-14-18(28)17-15(11-36-24(17)32)13(3)22(14)34-4/h5-6,19-21,23,26,28-31H,1,7-11H2,2-4H3/b12-6+/t19?,20-,21+,23-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQWZURKRLWLDD-NHFDKUBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)OCC=C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3[C@@H](C([C@@H]([C@H](O3)C(=O)OCC=C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858153 | |

| Record name | Prop-2-en-1-yl (3xi)-1-O-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]-beta-D-ribo-hexopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860615-39-0 | |

| Record name | Prop-2-en-1-yl (3xi)-1-O-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]-beta-D-ribo-hexopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。